molecular formula C17H16ClN3O6 B4565510 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide

2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide

Cat. No.: B4565510
M. Wt: 393.8 g/mol
InChI Key: QZCISIGGAQGETP-UHFFFAOYSA-N
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Description

2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H16ClN3O6 and its molecular weight is 393.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0727629 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : Novel compounds synthesized from hydrazine derivatives have demonstrated promising antimicrobial activities. For example, the synthesis and reactions of novel compounds with expected antimicrobial activity were explored, providing insights into the potential use of similar compounds in combating microbial infections (Abubshait et al., 2011). Similarly, other studies have synthesized new derivatives showing cytotoxicity against cancer cells, suggesting potential applications in cancer therapy (Hassan et al., 2014).

Synthesis and Cytotoxic Activity

  • Cytotoxic Applications : Compounds synthesized from acetyl hydrazine derivatives have shown cytotoxic activities, indicating their potential use in developing anticancer agents. Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlighted their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, pointing to the relevance of similar compounds in medicinal chemistry and oncology (Hassan et al., 2014).

Synthesis and Analgesic Activity

  • Analgesic Applications : Research into the synthesis of novel compounds bearing a 6,8-dibromo-2-methylquinazoline moiety revealed analgesic activity, suggesting the therapeutic potential of related compounds in pain management. This study underscores the importance of chemical synthesis in discovering new analgesics (Saad et al., 2011).

Properties

IUPAC Name

1-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O6/c1-24-13-4-2-10(18)6-12(13)19-17(23)21-20-16(22)8-25-11-3-5-14-15(7-11)27-9-26-14/h2-7H,8-9H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCISIGGAQGETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NNC(=O)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.